Tafluprost-d4 is a deuterated analog of tafluprost, which is an ophthalmic prostaglandin analog primarily used for lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. As a deuterated compound, tafluprost-d4 incorporates four deuterium atoms, enhancing its stability and making it a valuable standard for analytical methods such as gas chromatography and liquid chromatography-mass spectrometry. The chemical structure of tafluprost-d4 allows it to retain the pharmacological properties of its non-deuterated counterpart while providing improved analytical characteristics.
Tafluprost-d4 is derived from tafluprost, which is chemically classified as a prostaglandin F2 alpha analog. It was developed for topical application and received approval for medical use in the United States on February 10, 2012. The compound is marketed under the brand name Zioptan and is known for its effectiveness in managing elevated intraocular pressure.
Tafluprost-d4 falls under several classifications:
The synthesis of tafluprost-d4 involves several key steps that typically include:
The incorporation of deuterium enhances the compound's stability and facilitates its use as an internal standard in analytical chemistry.
The synthesis process may employ various techniques such as:
The molecular formula for tafluprost-d4 is with a molecular weight of approximately 414.476 g/mol. The structure features four deuterium atoms incorporated at specific positions (3′, 3′, 4′, and 4′) which do not significantly alter its biological activity compared to tafluprost.
C([2H])(CC(=O)O)C([2H])([2H])\C=C/C[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1\C=C\C(F)(F)COc2ccccc2
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2
Tafluprost-d4 participates in reactions typical of prostaglandin analogs. Its main reaction pathway involves hydrolysis to form the active metabolite tafluprost acid-d4. This hydrolysis occurs rapidly upon administration and is crucial for its pharmacological action.
The reactions are characterized by:
Tafluprost-d4 acts primarily as an agonist for the prostaglandin F2 alpha receptor. Its mechanism involves:
Studies indicate that after administration, peak plasma concentrations are reached quickly (approximately 10 minutes), allowing for effective management of intraocular pressure within several hours post-administration.
Tafluprost-d4 is soluble in various organic solvents including dimethylformamide (30 mg/ml), dimethyl sulfoxide (30 mg/ml), and ethanol (30 mg/ml). It has a vapor pressure of 220 hPa at 20 °C.
Tafluprost-d4 serves multiple scientific purposes:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5